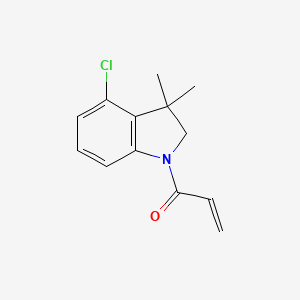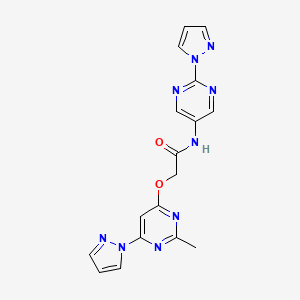![molecular formula C20H17N3S B2872166 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine CAS No. 896023-30-6](/img/structure/B2872166.png)
6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine derivatives, such as the one you’re asking about, are part of a larger group of nitrogen-containing heterocyclic compounds . These compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves starting from 1,3-diketones and involves a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .
Chemical Reactions Analysis
Pyridazine derivatives can undergo a variety of chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The structural similarity of “6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine” to pyrimido[1,2-a]benzimidazoles suggests potential antiviral applications. Compounds in this class have shown efficacy against a broad spectrum of viruses, including influenza and other ARVI viruses, as well as tick-borne encephalitis . Their mechanism involves mimicking nucleoside structures, interfering with viral replication.
α-Glucosidase Inhibition for Diabetes Management
Derivatives of pyridazine, which share a core structure with the compound , have been studied for their α-glucosidase inhibitory activity. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose levels in diabetic patients . The compound could be a lead for new diabetes medications.
Cancer Research
Compounds with similar frameworks have been explored for their potential in cancer treatment, particularly as CDK2 inhibitors. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can selectively target tumor cells . The compound may serve as a scaffold for developing new anticancer drugs.
Wirkmechanismus
Target of Action
The primary target of 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the transition from the G1 phase to the S phase, 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine effectively halts cell proliferation .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against its target suggests it has suitable bioavailability .
Result of Action
The inhibition of CDK2 by 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine results in a significant reduction in cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Zukünftige Richtungen
The field of nitrogen-containing heterocycles, including pyridazine derivatives, is a vibrant area of research due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Eigenschaften
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-15-7-9-16(10-8-15)14-24-20-12-11-19-21-18(13-23(19)22-20)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCSNVWAYQMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

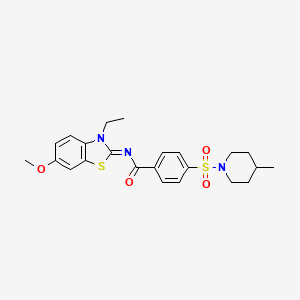
![7-(4-Ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2872088.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)
![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)
![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)
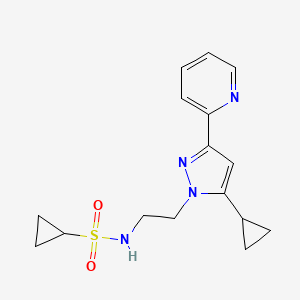
![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)
![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2872096.png)

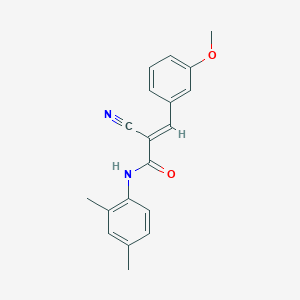
![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)
